molecular formula C15H30ClNO4 B12755721 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride CAS No. 94328-33-3

2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride

Katalognummer: B12755721
CAS-Nummer: 94328-33-3
Molekulargewicht: 323.85 g/mol
InChI-Schlüssel: PHEQKVQNONWFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes both diethylamino and oxolan-2-ylmethoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride typically involves the reaction of 2-(diethylamino)ethyl chloride with 2-methyl-2-(oxolan-2-ylmethoxy)propanoic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and stability, facilitating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is unique due to its combination of diethylamino and oxolan-2-ylmethoxy groups, which confer specific chemical and biological properties. This makes it particularly useful in applications requiring both solubility and reactivity .

Eigenschaften

CAS-Nummer

94328-33-3

Molekularformel

C15H30ClNO4

Molekulargewicht

323.85 g/mol

IUPAC-Name

2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride

InChI

InChI=1S/C15H29NO4.ClH/c1-5-16(6-2)9-11-19-14(17)15(3,4)20-12-13-8-7-10-18-13;/h13H,5-12H2,1-4H3;1H

InChI-Schlüssel

PHEQKVQNONWFRY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C(C)(C)OCC1CCCO1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.